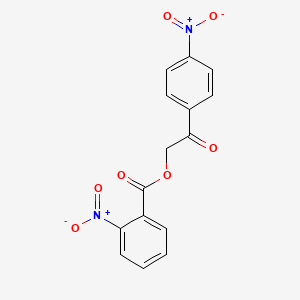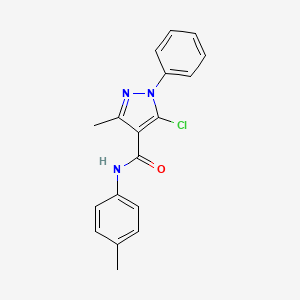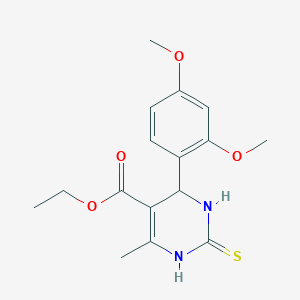![molecular formula C20H20N2O4 B15044014 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B15044014.png)
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound that features a phthalimide core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction mixture is then cooled, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The phthalimide core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity[3][3].
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate
Uniqueness
What sets 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide apart from similar compounds is its unique combination of the phthalimide core with a methoxyphenyl group
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C20H20N2O4/c1-26-15-8-6-14(7-9-15)10-12-21-18(23)11-13-22-19(24)16-4-2-3-5-17(16)20(22)25/h2-9H,10-13H2,1H3,(H,21,23) |
InChI Key |
KOCZPIQFOPYEHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(4-bromophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B15043931.png)

![Methyl 2-({[2-(2-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenyl](phenyl)methyl}amino)acetate](/img/structure/B15043955.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15043959.png)


![N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15043972.png)
![2-(Methylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B15043974.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B15043982.png)
![4-bromo-2-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15043994.png)
![N'-[(3Z)-1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B15044002.png)
![N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide](/img/structure/B15044012.png)

